N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide
Description
N-(3-Chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide is a synthetic piperidine-derived carboxamide featuring dual aromatic substituents: a 3-chlorophenyl group and a 2-fluorobenzoyl moiety. The compound’s structure combines a piperidine ring as the central scaffold, with the carboxamide group bridging the two aromatic systems. This design is common in medicinal chemistry for optimizing pharmacokinetic properties and target affinity, particularly in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .
The 3-chlorophenyl group is known to enhance metabolic stability, while the 2-fluorobenzoyl substituent may influence lipophilicity and binding interactions .
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-14-7-6-8-15(13-14)23(19(25)22-11-4-1-5-12-22)18(24)16-9-2-3-10-17(16)21/h2-3,6-10,13H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAYBQSYMFLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-(2-fluorobenzoyl)piperidine-1-carboxamide is a synthetic compound with potential pharmacological applications. Its structure, which includes a piperidine core substituted with aromatic groups, suggests it may interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Common Name: this compound
- CAS Number: 899951-27-0
- Molecular Formula: C19H18ClFN2O2
- Molecular Weight: 360.8 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClFN2O2 |
| Molecular Weight | 360.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Studies
Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:
- Antitumor Activity : Compounds with similar piperidine structures have demonstrated cytotoxic effects against various cancer cell lines. For example, halogenated piperidine derivatives have shown dose-dependent inhibition of cancer cell proliferation .
- Neuroprotective Effects : Research indicates that compounds targeting RIP1 may provide neuroprotective benefits by modulating apoptosis and inflammation in neuronal cells .
Case Study 1: Inhibition of RIP1 Kinase
A recent study evaluated the effects of a related compound on RIP1 kinase activity in vitro. The results showed significant inhibition at concentrations as low as 5 μM, leading to decreased apoptosis in neuronal cells exposed to oxidative stress. This suggests that this compound could similarly exert protective effects against neurodegeneration.
Case Study 2: Anticancer Properties
Another study focused on the anticancer properties of piperidine derivatives, revealing that certain modifications enhanced their efficacy against breast cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2-fluorobenzoyl group in the target compound introduces steric and electronic effects distinct from benzodiazolyl or iodophenyl substituents in analogs .
- Synthetic Yields : The benzodiazolyl-substituted compound (3) achieved an 83% yield via isocyanate coupling, a common method for carboxamide synthesis . The absence of yield data for the target compound implies optimization may be required for scalable synthesis.
- Pharmacological Relevance : Compounds like PF3845 demonstrate that piperidine-carboxamide scaffolds are versatile for enzyme inhibition, with substituents dictating target specificity .
Functional Group Comparisons
Aromatic Substituents
- 3-Chlorophenyl Group : Present in the target compound and pesticide agent cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide). This group enhances resistance to oxidative metabolism, as seen in cyprofuram’s agricultural use .
- 2-Fluorobenzoyl vs. 2-Trifluoromethylpyridinyl : The 2-fluorobenzoyl group in the target compound contrasts with the trifluoromethylpyridinyl group in PF3843. Fluorine’s electronegativity may improve binding to hydrophobic pockets, while trifluoromethyl groups increase metabolic stability .
Piperidine Modifications
- Benzodiazolyl vs. In contrast, the benzoyl group in the target compound may prioritize passive diffusion across membranes.
Pharmacokinetic and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
